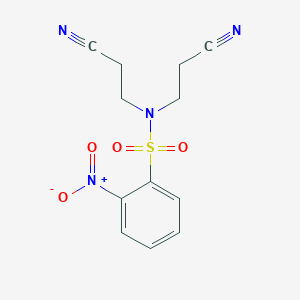
N,N-bis(2-cyanoethyl)-2-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(2-cyanoethyl)-2-nitrobenzenesulfonamide: is an organic compound characterized by the presence of cyanoethyl groups and a nitrobenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-cyanoethyl)-2-nitrobenzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with diethylamine in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine attacks the sulfonyl chloride, leading to the formation of the desired product.
Reaction Conditions:
Reagents: 2-nitrobenzenesulfonyl chloride, diethylamine, triethylamine
Solvent: Dichloromethane or another suitable organic solvent
Temperature: Room temperature to slightly elevated temperatures (20-40°C)
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-cyanoethyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like sodium borohydride.
Substitution: The cyanoethyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the cyano groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonamide and cyanoethyl derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride
Substitution: Amines, thiols, alkoxides
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products Formed
Reduction: N,N-bis(2-aminoethyl)-2-nitrobenzenesulfonamide
Substitution: N,N-bis(2-substituted-ethyl)-2-nitrobenzenesulfonamide
Hydrolysis: 2-nitrobenzenesulfonamide, cyanoethyl derivatives
Scientific Research Applications
N,N-bis(2-cyanoethyl)-2-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which N,N-bis(2-cyanoethyl)-2-nitrobenzenesulfonamide exerts its effects depends on the specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that can modify biological targets. The cyanoethyl groups can also participate in covalent bonding with nucleophilic sites in proteins or nucleic acids.
Comparison with Similar Compounds
N,N-bis(2-cyanoethyl)-2-nitrobenzenesulfonamide can be compared with other similar compounds such as:
N,N-bis(2-cyanoethyl)benzenesulfonamide:
N,N-bis(2-cyanoethyl)-4-nitrobenzenesulfonamide: The position of the nitro group can influence the compound’s chemical properties and biological activity.
N,N-bis(2-cyanoethyl)-2-chlorobenzenesulfonamide:
Uniqueness
This compound is unique due to the combination of its nitro and cyanoethyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C12H12N4O4S |
|---|---|
Molecular Weight |
308.32 g/mol |
IUPAC Name |
N,N-bis(2-cyanoethyl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H12N4O4S/c13-7-3-9-15(10-4-8-14)21(19,20)12-6-2-1-5-11(12)16(17)18/h1-2,5-6H,3-4,9-10H2 |
InChI Key |
AOUISTHOVJAJLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N(CCC#N)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(4-iodophenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11016615.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2,2,2-trichloroacetamide](/img/structure/B11016623.png)
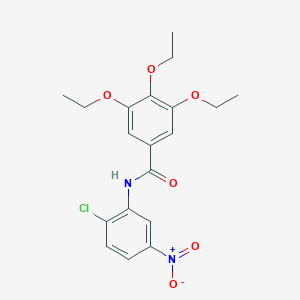
![(4,5-Dimethoxy-2-nitrophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11016638.png)
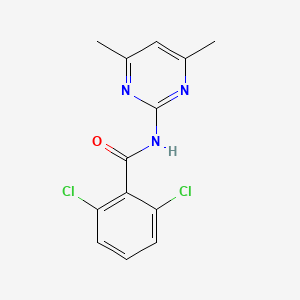
![N-{1-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-1H-indol-4-yl}acetamide](/img/structure/B11016652.png)
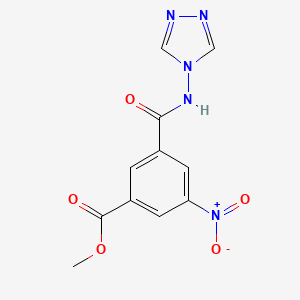

![N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11016660.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide](/img/structure/B11016661.png)
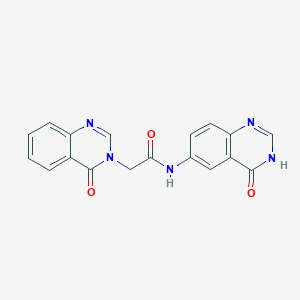
![6-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid](/img/structure/B11016688.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B11016692.png)
![2-(4-methoxyphenyl)-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B11016700.png)
